N-(4-Nitrophenyl)acetamide

Physical Chemistry Thermal Analysis Quality Control

Generic 'nitroacetanilide' sourcing without positional isomer specification risks ortho/meta contamination that alters dye chromophore conjugation and compromises pharmaceutical intermediate purity. This para-isomer (CAS 104-04-1) ensures predictable regioselective nitro reduction and reliable azo coupling. • Distinct mp 213-217 °C confirms para-substitution identity vs. ortho/meta positional isomers • Selective nitro reduction yields high-purity 4-aminoacetanilide for downstream API intermediate synthesis • Bulk quantities (up to 500 g) available from stock with global ambient-temperature shipping

Molecular Formula C8H8N2O3
Molecular Weight 180.16 g/mol
CAS No. 104-04-1
Cat. No. B089526
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-Nitrophenyl)acetamide
CAS104-04-1
Synonyms4-nitroacetanilide
Molecular FormulaC8H8N2O3
Molecular Weight180.16 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=C(C=C1)[N+](=O)[O-]
InChIInChI=1S/C8H8N2O3/c1-6(11)9-7-2-4-8(5-3-7)10(12)13/h2-5H,1H3,(H,9,11)
InChIKeyNQRLPDFELNCFHW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility0.01 M

N-(4-Nitrophenyl)acetamide: Baseline Properties


N-(4-Nitrophenyl)acetamide (CAS 104-04-1), also known as 4-nitroacetanilide or p-nitroacetanilide, is a nitro-aromatic amide derivative with the molecular formula C₈H₈N₂O₃ and a molar mass of 180.16 g/mol [1]. It is characterized by a para-substituted nitro group on the phenyl ring, imparting a distinct crystalline solid form with a high melting point and a yellow to green-brown appearance . This compound is a primary chemical intermediate, with established applications in the synthesis of complex organic molecules, dyes, and pharmaceuticals, distinguished from its ortho- and meta-nitro positional isomers by its unique reactivity and physical properties [2][3].

Established intermediate for azo dye and pharmaceutical building block synthesis
Para-nitro substitution provides distinct reactivity and physical profile versus ortho/meta isomers
High thermal stability supports synthesis routes requiring elevated temperatures

N-(4-Nitrophenyl)acetamide: Isomer Specificity


N-(4-Nitrophenyl)acetamide is one of three positional isomers of nitroacetanilide, alongside 2-nitroacetanilide (ortho) and 3-nitroacetanilide (meta) [1]. While they share the same molecular formula, the specific positioning of the nitro group on the phenyl ring dictates fundamentally different physical properties, chemical reactivity, and safety profiles [2]. Procuring a generic 'nitroacetanilide' without precise specification introduces significant risk to process chemistry and product integrity, as the para-substituted isomer exhibits a unique combination of high melting point, distinct solubility, and a divergent reactivity pathway compared to its ortho and meta counterparts, which directly impacts its utility as a synthetic intermediate and its performance in end-use applications such as dye manufacturing [3][4].

Target Isomer
  • Predictable para-directed reactivity for consistent synthetic outcomes
  • High melting point (around 214 °C) suitable for thermal processing
  • Characterized safety profile linked to para-substitution pattern
Other Nitroacetanilide Isomers
  • Ortho/meta substitution may shift reaction pathways and product distribution
  • Melting points differ by 60–125 °C, limiting high-temperature applications
  • Safety data and decomposition behavior may not transfer between isomers

N-(4-Nitrophenyl)acetamide: Quantitative Differentiators


Melting Point Identity Marker

The melting point is a primary differentiator. N-(4-Nitrophenyl)acetamide exhibits a markedly higher melting range (213-215 °C) compared to its positional isomers, 2-nitroacetanilide (90-93 °C) and 3-nitroacetanilide (151-153 °C), as well as the parent compound acetanilide (114-116 °C). This ~100-120 °C difference provides a clear, verifiable identity check for incoming material and ensures correct compound selection for high-temperature applications .

Melting Point Identity
Data to verify
213–215 °C (para)
vs ortho 90–93 °C, meta 151–153 °C
Supports incoming material identity verification
Lit. values; confirm against supplier COA
Physical Chemistry Thermal Analysis Quality Control

Cα-H Acidity Profile

The amide group in N-(4-Nitrophenyl)acetamide confers a uniquely acidic proton on the carbon alpha to the nitro group. Direct measurement yields a pKa of 7.23 for this specific proton [1]. This value is anomalous for a C-H acid and is starkly different from the compound's predicted overall pKa (13.91 ± 0.70), which pertains to the amide nitrogen . This high acidity is not a shared feature among simpler nitroaromatics lacking the amide moiety and enables specific base-mediated reactions not feasible with other nitroacetanilide isomers or the parent acetanilide [2].

Cα-H Acidity (pKa)
Class-level inference
pKa = 7.23 (measured)
Enables selective α-deprotonation for C–C bond formation
Aqueous, 21 °C; markedly more acidic than typical nitroalkanes
Physical Organic Chemistry Reaction Mechanism Nitroalkane Chemistry

Irreversible Electrochemical Reduction Fingerprint

Cyclic voltammetry studies on N-(4-Nitrophenyl)acetamide reveal a single, irreversible cathodic reduction peak at a glassy carbon electrode in aqueous methanol [1]. This electrochemical signature, characterized by a specific peak potential that is dependent on scan rate and pH, is distinct from the reduction behavior of other nitroaromatic analogs and provides a quantitative fingerprint for tracking its presence and transformation in complex reaction mixtures [1].

Electrochemical Fingerprint
Reported
Single irreversible cathodic peak at glassy carbon electrode
Distinctive redox signature for reaction monitoring and QC
Aqueous methanol; scan rate/pH-dependent
Electrochemistry Voltammetry Analytical Chemistry

Gas-Phase Pyrolysis Kinetics

The thermal stability of N-(4-Nitrophenyl)acetamide under high-temperature gas-phase conditions has been precisely quantified through kinetic studies of its N-acetyl derivative. The unimolecular decomposition to yield the parent N-(4-Nitrophenyl)acetamide follows a first-order rate law with an Arrhenius pre-exponential factor (A) of 5.01 × 10¹² s⁻¹ and an activation energy (Ea) of 193.7 ± 5.8 kJ/mol [1]. These experimentally determined kinetic parameters provide a reliable model for predicting the compound's stability in high-temperature industrial processes, such as gas-phase reactions or thermal waste treatment.

Gas-Phase Pyrolysis Kinetics
Class-level inference
Ea = 193.7 kJ/mol, A = 5.01×10¹² s⁻¹
Supports thermal process safety and reactor design calculations
First-order decomposition, 673–728 K
Chemical Kinetics Thermal Stability Gas-Phase Chemistry

N-(4-Nitrophenyl)acetamide: Validated Applications


High-Performance Azo Dye Intermediate

The unique reactivity of N-(4-Nitrophenyl)acetamide, driven by its para-nitro group, is essential for its primary industrial role as an intermediate in the synthesis of specific azo dyes, including disperse, acid, and solvent dyes such as Disperse Yellow G and Direct Fast Scarlet 4BS [1]. Substitution with the ortho- or meta-isomer would alter the conjugation pathway and electron density of the final dye molecule, drastically changing its light absorption properties and resulting in a failed product.

Selective Reduction to 4-Aminoacetanilide

The selective and efficient reduction of the nitro group in N-(4-Nitrophenyl)acetamide to an amino group is a cornerstone reaction for generating 4-aminoacetanilide, a key pharmaceutical intermediate . The unique electrochemical reduction signature [2] and the high para-substitution selectivity (compared to potential ortho/meta byproducts in alternative synthetic routes) ensure a high-purity product, which is paramount for downstream pharmaceutical applications.

Deuterated Internal Standard for LC-MS

The well-defined structure and established synthetic routes for N-(4-Nitrophenyl)acetamide allow for the synthesis of its deuterated analog, N-(4-Nitrophenyl)acetamide-d4 . This isotopically labeled compound serves as an ideal internal standard for quantitative liquid chromatography-mass spectrometry (LC-MS) analysis of the parent compound in complex biological or environmental matrices, leveraging its identical chemical behavior but distinct mass for accurate correction of ion suppression and extraction efficiency.

Application
Selection Property
Validation Focus
Azo Dye Intermediate
Para-nitro substitution directs chromophore formation and color properties
Verify dye light absorption and fastness after synthesis
4-Aminoacetanilide Synthesis
Selective nitro reduction pathway enabled by para arrangement
Confirm purity and identity of amino intermediate
LC-MS Internal Standard (d4)
Isotope-labeled analog provides matrix-effect correction in bioanalysis
Validate method accuracy, precision, and ion suppression in target matrix

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